7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a methoxy group and a pyridinylmethyl amino side chain, which contribute to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
This compound can be synthesized through various chemical methods, often involving the modification of existing quinoline structures. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. The classification of this compound is significant in medicinal chemistry, as quinoline derivatives have been extensively studied for their therapeutic potential.
The synthesis of 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves several steps:
7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions typical of quinoline derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action of 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is not fully elucidated but is believed to involve:
Experimental studies are necessary to validate these proposed mechanisms.
The physical properties of 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its potential formulation as a therapeutic agent.
7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has several potential applications in scientific research:
The synthesis of 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 436087-73-9) follows a well-established multi-step sequence involving condensation and reduction as key transformations. The primary route commences with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde as the foundational quinoline precursor. This aldehyde undergoes condensation with pyridin-3-ylmethylamine in refluxing ethanol, forming an imine intermediate. Subsequent reduction of this Schiff base intermediate is achieved using sodium borohydride (NaBH₄) in methanol, which selectively reduces the C=N bond to yield the target secondary amine. The final compound is purified via recrystallization from ethanol/water mixtures, yielding a crystalline solid with a melting point of 180–182°C .
This pathway is characterized by its modularity, allowing strategic modifications:
Table 1: Key Parameters in Condensation-Reduction Synthesis
Step | Reagents/Conditions | Intermediate/Product | Yield Range |
---|---|---|---|
Aldehyde Preparation | Vilsmeier-Haack reaction | 2-oxo-7-methoxy-1,2-dihydroquinoline-3-carbaldehyde | 80–85% |
Condensation | Ethanol, reflux, 12h | Schiff base intermediate | 90–95% |
Reduction | NaBH₄, MeOH, 0°C to RT, 2h | Target compound | 65–75% |
Purification | Recrystallization (EtOH/H₂O) | Crystalline solid | MP 180–182°C |
Alternative synthetic strategies focus on late-stage functionalization of pre-assembled quinolinone cores, circumventing challenges associated with imine reduction. One approach involves the alkylation of 3-aminomethyl-7-methoxyquinolin-2(1H)-one with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF). This nucleophilic substitution proceeds at 60°C within 8 hours, affording the target compound in 70–80% yield after silica gel chromatography. This method is advantageous for avoiding reducible functionalities elsewhere in the molecule [10].
A second route employs reductive amination: 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reacts with pyridin-3-ylmethylamine in the presence of NaBH₃CN in methanol. This one-pot method achieves yields comparable to the stepwise condensation-reduction pathway (68–72%) but requires strict pH control (pH 6–7) to minimize side products [4].
Notably, electrophilic aromatic substitution (EAS) at the quinoline C7 position presents limitations. Direct methoxylation of unsubstituted quinolinones faces regioselectivity challenges due to competing C5/C6/C8 substitutions. Thus, the preferred approach utilizes meta-methoxy-substituted anilines as starting materials, where the methoxy group is introduced prior to quinoline ring cyclization. This ensures regiochemical fidelity and avoids complex separation of positionally isomeric products [10].
Recent advances emphasize sustainable synthesis of quinolinone derivatives like 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. Key innovations align with green chemistry principles by minimizing solvent waste, energy consumption, and toxic reagents:
Table 2: Green Synthesis Techniques for Quinolinone Derivatives
Approach | Conditions | Advantages | Yield Impact |
---|---|---|---|
Acid Catalysis (CX4SO₃H) | Solvent-free, 80°C, 1h | Recyclable catalyst, no organic solvent | >80% |
Aqueous Ethanol Media | EtOH/H₂O (4:1), reflux, 3h | Reduced toxicity, simplified purification | 75–82% |
Microwave Irradiation | Ethanol, 100W, 15min | Energy efficiency, faster kinetics | 78–85% |
Solvent-Free Annulation | Neat, 120°C, 20h | Zero solvent waste, high atom economy | ~70% |
Structure-activity relationship (SAR) insights guide structural optimization of this scaffold:
Future directions include flow chemistry for continuous synthesis and enzymatic reductions to replace metal-based catalysts, further advancing the sustainability profile of this pharmacologically significant scaffold [7] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9